molecular formula C11H13N5 B1532525 5-(3,4-Dimethylphenyl)-3-hydrazinyl-1,2,4-triazine CAS No. 915924-87-7

5-(3,4-Dimethylphenyl)-3-hydrazinyl-1,2,4-triazine

Cat. No. B1532525
M. Wt: 215.25 g/mol
InChI Key: TYQWSOXRGLVXPF-UHFFFAOYSA-N
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Description

The compound “5-(3,4-Dimethylphenyl)-3-hydrazinyl-1,2,4-triazine” is a triazine derivative. Triazines are a class of nitrogen-containing heterocycles. The “3,4-Dimethylphenyl” indicates a phenyl group (a ring of 6 carbon atoms) with two methyl groups (CH3) attached at the 3rd and 4th positions . The “3-hydrazinyl” suggests the presence of a hydrazine group, which consists of two nitrogen atoms and two hydrogen atoms .


Chemical Reactions Analysis

The reactivity of this compound would likely depend on the specific functional groups present. The hydrazine group could potentially be involved in reactions such as the formation of hydrazones .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Properties such as melting point, boiling point, solubility, and stability could be predicted based on the properties of similar compounds .

Scientific Research Applications

Corrosion Inhibition

Triazine derivatives, including those related to 5-(3,4-Dimethylphenyl)-3-hydrazinyl-1,2,4-triazine, have been studied for their corrosion inhibition properties. Singh et al. (2018) explored the performance of three triazine derivatives as corrosion inhibitors for mild steel in hydrochloric acid, showing high inhibition efficiencies, supporting their potential in protecting metals against corrosion. The study utilized experimental methods and theoretical calculations to evaluate the effectiveness of these inhibitors (Singh et al., 2018).

Polymer Chemistry

Triazine-based polymers have been synthesized and investigated for their properties. Unishi et al. (1974) prepared poly(hydrazino-1,3,5-triazines) through meltpolymerization, exploring their intrinsic viscosities and thermal stability. These polymers exhibited a range of solubilities and decomposed at high temperatures, indicating their potential in various applications requiring stable materials under thermal stress (Unishi et al., 1974).

Organic Light-Emitting Diodes (OLEDs)

Triazine compounds have been explored as host materials for blue phosphorescent OLEDs. Rothmann et al. (2010) synthesized a series of donor-substituted 1,3,5-triazines, investigating their suitability as host materials for blue phosphors in OLEDs. These materials demonstrated high glass-transition temperatures and triplet energies, making them suitable for use in OLED technology (Rothmann et al., 2010).

Antimicrobial Agents

The potential of triazine derivatives as antimicrobial agents has been explored. Ali (2009) synthesized novel pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine derivatives bearing a 5,6-diphenyl-1,2,4-triazine moiety, showing promising antibacterial and antifungal activities. This suggests the potential for developing new antimicrobial drugs based on triazine chemistry (Ali, 2009).

Energetic Materials

Triazine derivatives have been studied for their use in high-energy materials. Rao et al. (2021) discussed the synthesis and energetic properties of nitrogen-rich compounds, including triazine derivatives. These materials exhibit good energetic properties, such as high heat of formation and combustion, indicating their potential in applications requiring stable and powerful energy sources (Rao et al., 2021).

properties

IUPAC Name

[5-(3,4-dimethylphenyl)-1,2,4-triazin-3-yl]hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5/c1-7-3-4-9(5-8(7)2)10-6-13-16-11(14-10)15-12/h3-6H,12H2,1-2H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYQWSOXRGLVXPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CN=NC(=N2)NN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10650893
Record name 5-(3,4-Dimethylphenyl)-3-hydrazinyl-1,2,4-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10650893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3,4-Dimethylphenyl)-3-hydrazinyl-1,2,4-triazine

CAS RN

915924-87-7
Record name 5-(3,4-Dimethylphenyl)-3-hydrazinyl-1,2,4-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10650893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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